N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide
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Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The methoxyphenyl and naphthalene groups suggest that this compound may have unique properties that could be useful in various applications.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Piperazine derivatives are known to undergo reactions such as acylation, alkylation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperazine group could impact its solubility and stability .Scientific Research Applications
Receptor Studies and Brain Imaging
The compound has been investigated for its potential as a PET radioligand for studying sigma-2 receptors in the brain. Rapid and homogeneous concentration in mouse brain structures like the cortex, thalamus, cerebellum, and striatum was observed, though the study indicated it may not possess the required properties for studying sigma-2 receptors using PET (Kassiou et al., 2005).
5-HT7 Receptor Activity
The compound is part of a series designed to penetrate the brain rapidly and extensively. Affinities for 5-HT 7, 5-HT 1A, and D 2 receptors were assessed, revealing several compounds with nanomolar range affinities for the 5-HT 7 receptor. One specific compound showed high 5-HT 7 receptor affinity and selectivity, rapidly reaching systemic circulation and entering the brain after injection in mice (Leopoldo et al., 2008).
Pharmacological Treatments for CNS Disorders
The compound is part of a study investigating N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines as selective 5-HT7 receptor ligands or multifunctional agents for complex diseases treatment. Selected compounds showed antidepressant-like and pro-cognitive properties in vivo, indicating potential for treating CNS disorders (Canale et al., 2016).
Antiestrogenic Activity
Antiestrogenic activities of certain derivatives of the compound have been documented, showing potent activity through both oral and subcutaneous administration in rats and mice. In vitro binding studies indicated a high binding affinity to rat uterine cytosol estrogen receptors (Jones et al., 1979).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to target alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors, suggesting that they may interact with these receptors to exert their effects .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of similar compounds, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
It is noted that piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The activation or blockade of alpha1-adrenergic receptors, which are potential targets of similar compounds, is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide has been found to interact with acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction is significant as it can potentially increase acetylcholine levels, which is a key factor in the development of Alzheimer’s disease symptoms .
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In silico docking simulations and molecular dynamics have been used to study these interactions .
Temporal Effects in Laboratory Settings
Studies have suggested that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-29-21-11-9-20(10-12-21)26-17-15-25(16-18-26)14-13-24-30(27,28)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,24H,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOPDNIDNIXHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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